Saptomycin B

Description

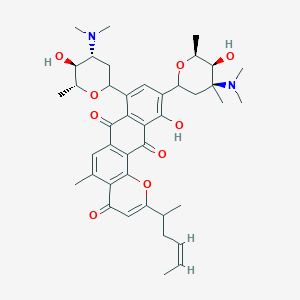

Structure

2D Structure

Properties

Molecular Formula |

C41H52N2O9 |

|---|---|

Molecular Weight |

716.9 g/mol |

IUPAC Name |

10-[(4S,5S,6S)-4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[(4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-2-[(Z)-hex-4-en-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione |

InChI |

InChI=1S/C41H52N2O9/c1-11-12-13-19(2)28-17-27(44)31-20(3)14-25-33(39(31)52-28)38(48)34-32(37(25)47)23(29-16-26(42(7)8)35(45)21(4)50-29)15-24(36(34)46)30-18-41(6,43(9)10)40(49)22(5)51-30/h11-12,14-15,17,19,21-22,26,29-30,35,40,45-46,49H,13,16,18H2,1-10H3/b12-11-/t19?,21-,22+,26-,29?,30?,35-,40-,41+/m1/s1 |

InChI Key |

VWFVFHNESZVLJB-WRWKXZNDSA-N |

Isomeric SMILES |

C/C=C\CC(C)C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3=O)C(=C(C=C4C5C[C@H]([C@@H]([C@H](O5)C)O)N(C)C)C6C[C@]([C@@H]([C@@H](O6)C)O)(C)N(C)C)O |

Canonical SMILES |

CC=CCC(C)C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3=O)C(=C(C=C4C5CC(C(C(O5)C)O)N(C)C)C6CC(C(C(O6)C)O)(C)N(C)C)O |

Synonyms |

saptomycin B |

Origin of Product |

United States |

Discovery, Isolation, and Producing Organisms

Historical Context of Saptomycin B Discovery

This compound is a member of the saptomycin complex, a group of novel antitumor antibiotics. nih.gov Its discovery was the result of screening efforts targeting actinomycetes for new therapeutic compounds. nih.gov Researchers identified a strain, designated Streptomyces sp. HP530, that produced these previously uncharacterized antibiotics. nih.govnih.gov this compound belongs to the pluramycin class of antitumor antibiotics, a group known for their potent biological activities. nih.govnih.gov The initial investigation isolated this compound along with several other related compounds—saptomycins A, C1, C2, and F—from the parent strain of the producing organism. nih.govnih.gov Further research into a natural mutant of the same strain revealed additional variants, highlighting the biosynthetic versatility of the organism. nih.gov The structure of this compound and its congeners was determined through various spectroscopic methods, including several NMR spectral analyses. nih.gov A concise and highly convergent total synthesis of this compound was later achieved, which confirmed its structure and assigned the previously unknown configuration at one of its chiral centers. nih.gov

Identification of Natural Producing Microbial Strains

The natural producer of this compound is the actinomycete Streptomyces sp. HP530. nih.govnih.gov This microbial strain was found to generate a complex of saptomycins. The parent, or wild-type, strain of Streptomyces sp. HP530 is responsible for the production of this compound. nih.govnih.gov A notable characteristic of this strain is its tendency to mutate frequently. nih.govnih.gov This genetic instability led to the emergence of a natural mutant that produces a different set of saptomycins (D, E, G, and H), which were not found in the fermentation broths of the parent strain. nih.govnih.gov

The genus Streptomyces is a well-established and prolific source of secondary metabolites, accounting for approximately 80% of all microbial antibiotics discovered. nih.gov These Gram-positive, filamentous bacteria are ubiquitous in terrestrial and marine environments and are renowned for their complex biosynthetic capabilities. nih.govnih.gov The discovery of streptomycin from Streptomyces griseus in the 1940s marked the beginning of the "Golden Age" of antibiotic discovery, with this genus yielding a multitude of clinically significant drugs. mdpi.comoup.com

Streptomyces species produce a wide array of compound classes, including aminoglycosides, macrolides, tetracyclines, and lipopeptides. nih.govmdpi.com Daptomycin (B549167), a cyclic lipopeptide produced by Streptomyces roseosporus, is a prominent example of a last-resort antibiotic originating from this genus. wikipedia.orgmicrobiologyresearch.orgpnas.org The production of this compound by Streptomyces sp. HP530 further underscores the role of this genus as a "biofactory" for discovering novel and structurally diverse compounds with potent biological activities, including antitumor properties. nih.govnih.gov The genetic machinery within Streptomyces, such as non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene clusters, enables the assembly of these complex molecules. microbiologyresearch.org

Table 1: Saptomycins Produced by Streptomyces sp. HP530

| Compound | Producing Strain | Reference |

|---|---|---|

| Saptomycin A | Parent Strain | nih.gov, nih.gov |

| This compound | Parent Strain | nih.gov, nih.gov |

| Saptomycin C1 | Parent Strain | nih.gov, nih.gov |

| Saptomycin C2 | Parent Strain | nih.gov, nih.gov |

| Saptomycin F | Parent Strain | nih.gov, nih.gov |

| Saptomycin D | Mutant Strain | nih.gov, nih.gov |

| Saptomycin E | Mutant Strain | nih.gov, nih.gov |

| Saptomycin G | Mutant Strain | nih.gov, nih.gov |

Advanced Isolation and Purification Methodologies for this compound from Fermentation Broths

The isolation and purification of this compound from the fermentation broth of Streptomyces sp. HP530 involve a multi-step process designed to separate the target compound from a complex mixture of cellular biomass, media components, and other secreted metabolites. nih.gov The general workflow for purifying antibiotics from microbial cultures typically begins with the separation of the liquid broth from the microbial cells, often achieved through filtration. nih.gov

For saptomycins, the subsequent step involves solvent extraction. The cell-free broth is extracted with an organic solvent, such as ethyl acetate (B1210297), to transfer the desired compounds from the aqueous phase to the organic phase. nih.gov This crude extract is then concentrated under vacuum using a rotary evaporator to yield a solid residue. nih.gov

Further purification relies on chromatographic techniques. doi.org Column chromatography using a stationary phase like silica gel is a common method. nih.gov The crude extract is loaded onto the column and eluted with a gradient of solvents, for example, a methanol-chloroform system. nih.gov Fractions are collected and analyzed for the presence of the target compound. High-Performance Liquid Chromatography (HPLC) is often employed as a final polishing step to achieve high purity. nih.govdoi.org This technique allows for the separation of closely related compounds, such as the different saptomycin variants, based on their differential interactions with the column's stationary phase. nih.gov

Table 2: General Methodologies in Antibiotic Purification

| Step | Technique | Purpose |

|---|---|---|

| 1. Initial Separation | Filtration | Remove microbial biomass from the liquid fermentation broth. nih.gov |

| 2. Extraction | Solvent Extraction (e.g., with Ethyl Acetate) | Transfer the target compound from the aqueous broth to an organic solvent. nih.gov |

| 3. Concentration | Rotary Evaporation | Remove the solvent to obtain a concentrated crude extract. nih.gov |

| 4. Primary Purification | Column Chromatography (e.g., Silica Gel) | Separate compounds based on polarity, yielding semi-pure fractions. nih.gov |

Structural Elucidation and Stereochemical Assignment

Determination of the Core Saptomycin B Skeleton

The aglycone, or non-sugar, core of this compound is a defining feature of the pluramycin family. chem-station.comchem-station.com It consists of a tetracyclic 4H-anthra[1,2-b]pyran-4,7,12-trione framework. chem-station.comnih.gov This rigid, planar aromatic system is crucial for the compound's proposed mechanism of action, which involves intercalation into DNA. chem-station.com

The definitive structure of this core was confirmed through a highly convergent total synthesis. nih.govchem-station.com Researchers constructed the tetracyclic system by assembling key building blocks, including a functionalized tricyclic platform and an alkynal component. nih.govchem-station.com The final steps of the core construction involved an aldol (B89426) reaction followed by the formation of the pyranone ring, efficiently yielding the characteristic tetracyclic skeleton of this compound. nih.govresearchgate.net

Elucidation of Attached Glycosidic Units

A critical feature of the this compound structure is the presence of two distinct deoxysugar units attached to the aromatic core via rare C-glycosidic bonds. chem-station.comchem-station.com These linkages are more stable than the more common O-glycosidic bonds found in many other natural products. The structural elucidation identified these two crucial amino sugar moieties as L-vancosamine and D-angolosamine. nih.govchem-station.comresearchgate.net

The strategic and regioselective installation of these two sugars onto the tricyclic platform was a pivotal challenge and a key success in the total synthesis of this compound, confirming their identity and points of attachment to the core. nih.govchem-station.com In related pluramycins like kidamycin (B1673636), these proximal amino sugars play a vital role in the sequence-specific recognition and binding of the molecule to DNA. chem-station.com

| Glycosidic Unit | Stereochemical Descriptor | Significance |

|---|---|---|

| Vancosamine (B1196374) | L-enantiomer | An amino sugar critical for the biological activity of various antibiotics. nih.govchem-station.com |

| Angolosamine | D-enantiomer | A deoxysugar also found in other antibiotics like angolamycin. chem-station.com |

Assignment of Absolute and Relative Stereochemistry

The assignment of stereochemistry involves determining the precise three-dimensional arrangement of atoms within a molecule. Absolute configuration provides an unambiguous description of a chiral center's spatial arrangement (e.g., R or S), while relative configuration describes the stereochemical relationship between different chiral centers within the same molecule. libretexts.org

For this compound, determining the stereochemistry of its multiple chiral centers, both in the sugar moieties and on the side chain, was a significant undertaking. The configurations of the L-vancosamine and D-angolosamine units were known from previous studies of these sugars. chem-station.com However, the final, unequivocal assignment of the entire molecule's stereochemistry was achieved through its total synthesis, which allowed for the controlled construction of specific stereoisomers. nih.govchem-station.com

During the initial isolation and characterization of this compound, the absolute configuration of the stereocenter at the C14 position within the side chain remained unassigned. nih.govchem-station.com This ambiguity was definitively resolved through the landmark total synthesis of the molecule. researchgate.net By synthesizing a specific stereoisomer and comparing its properties to the natural product, researchers assigned the configuration at C14 as R. nih.govchem-station.comchem-station.com This finding was a crucial step in completing the full structural elucidation of this compound. A similar synthetic strategy was later employed to determine the stereochemistry of the related compound Saptomycin H as 14R,16S. acs.org

Spectroscopic and Spectrometric Techniques in this compound Structural Analysis

The structural elucidation of this compound was heavily reliant on a suite of advanced spectroscopic and spectrometric methods. nih.gov These techniques provided critical information regarding the molecule's connectivity, molecular weight, and the chemical environment of its individual atoms.

High-resolution mass spectrometry (HRMS) was employed to determine the precise molecular formula of the compound. frontiersin.org Tandem mass spectrometry (MS/MS) experiments would have been used to analyze fragmentation patterns, offering clues about the sequence of amino acids and the structure of the side chain. acs.orgrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy was arguably the most powerful tool used in this process. nih.gov A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments were essential to piece together the complex structure. frontiersin.orgasm.org

| Technique | Abbreviation | Purpose in Structural Elucidation |

|---|---|---|

| High-Resolution Mass Spectrometry | HRMS | Determines the exact molecular weight and elemental composition (molecular formula). frontiersin.org |

| Tandem Mass Spectrometry | MS/MS | Fragments the molecule to reveal structural information about its constituent parts, such as the sugar units and side chain. acs.org |

| ¹H Nuclear Magnetic Resonance | ¹H NMR | Identifies the number and type of hydrogen atoms and their electronic environments. asm.org |

| ¹³C Nuclear Magnetic Resonance | ¹³C NMR | Identifies the number and type of carbon atoms in the molecular skeleton. researchgate.netasm.org |

| Correlation Spectroscopy | COSY | Reveals proton-proton (¹H-¹H) coupling networks, helping to establish connectivity within spin systems, such as those in the sugar rings. frontiersin.orgasm.org |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates each proton directly to the carbon it is attached to, mapping out C-H bonds. frontiersin.orgasm.org |

| Heteronuclear Multiple Bond Correlation | HMBC | Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different structural fragments. frontiersin.orgasm.org |

Total Synthesis and Synthetic Methodologies

Strategic Approaches to Saptomycin B Total Synthesis

A key challenge in the synthesis of this compound and other pluramycins is the construction of the C-aryl glycosidic bonds and the regioselective installation of the two different sugar moieties onto the aromatic core. chem-station.comresearchgate.net To address this, researchers have developed two complementary protocols that allow for the installation of the L-vancosamine and D-angolosamine units in a regio- and stereoselective manner, differing in the sequence of their attachment. chem-station.comresearchgate.net The final construction of the tetracyclic skeleton is achieved through an aldol (B89426) reaction followed by the formation of the pyranone ring. chem-station.comnih.gov This strategic approach not only led to the first total synthesis of this compound but also allowed for the definitive assignment of the previously unknown stereochemistry at the C14 position as R. chem-station.comnih.gov

Building Block Design and Preparation

The convergent nature of the this compound synthesis relies on the efficient and stereocontrolled preparation of its key constituent building blocks.

Preparation of Amino Sugar Moieties (e.g., L-Vancosamine, D-Angolosamine)

The synthesis of the two essential amino sugars, L-vancosamine and D-angolosamine, is a crucial undertaking. chem-station.com An improved and practical synthesis of L-vancosamine-related glycosyl donors has been developed. researchgate.net Key steps in this synthesis include a stereoselective addition of a methylcerium reagent to an oximino ether and a stereoselective hydrogenation of an exocyclic unsaturated glycoside using Wilkinson's catalyst, which proceeds with inversion of configuration at the C5 position to yield the desired L-vancosamine derivatives. researchgate.net The reactivity of different glycosyl donors in the formation of the aryl C-glycoside bond has been compared to optimize the coupling process. researchgate.net The preparation of D-angolosamine also requires a dedicated synthetic sequence to produce it in a form suitable for glycosylation. chem-station.com

Alkynal Component Synthesis

The alkynal side chain constitutes the fourth key building block in the convergent synthesis of this compound. chem-station.comnih.gov This component is introduced late in the synthetic sequence. After the regioselective installation of the two amino sugars onto the tricyclic core, the resulting intermediate is coupled with the alkynal fragment. nih.gov This is followed by an aldol reaction and subsequent pyranone formation to complete the tetracyclic structure of this compound. chem-station.comnih.gov

Key Synthetic Operations and Reactions

The assembly of the pre-synthesized building blocks into the final structure of this compound involves several critical chemical transformations.

Regioselective Installation of Amino Sugars onto the Tricyclic Core

A pivotal step in the total synthesis of this compound is the regioselective C-glycosylation of the tricyclic platform with the two distinct amino sugars. nih.govchem-station.com Researchers have developed two effective protocols that enable the controlled, sequential installation of L-vancosamine and D-angolosamine. chem-station.comresearchgate.net These methods provide flexibility in the synthetic route by allowing for different orders of sugar introduction. chem-station.comresearchgate.net The use of Scandium(III) triflate (Sc(OTf)₃) as a Lewis acid has been shown to be effective in promoting this key C-glycosylation reaction. chem-station.comresearchgate.netresearchgate.net This regioselective installation is fundamental to correctly constructing the bis-C-glycoside core of the pluramycin antibiotics. chem-station.comresearchgate.net

Efficient Construction of the Tetracyclic Skeleton

A central challenge in the synthesis of this compound is the construction of its characteristic tetracyclic core, a 4H-anthra[1,2-b]pyran-4,7,12-trione moiety. chem-station.comchem-station.com Synthetic efforts have successfully addressed this by building upon a pre-formed tricyclic platform, or anthrone (B1665570), to which the final pyranone ring (A-ring) is appended. chem-station.comresearchgate.net

The formation of this A-ring is a critical step that completes the tetracyclic skeleton. researchgate.net In related syntheses, such as that of Saptomycin H, the regioselectivity of this cyclization is a significant hurdle, with a preference for the desired 6-endo cyclization being crucial for success. acs.org The established synthesis of this compound effectively navigates this challenge, leading to the efficient formation of the required tetracyclic system. nih.gov

Application of Aldol Reactions and Pyranone Formation in Synthesis

The construction of the tetracyclic skeleton in the total synthesis of this compound hinges on a key sequence of reactions: an aldol reaction followed by the formation of a pyranone. nih.govresearchgate.net This two-step process serves as a linchpin in the late stages of the synthesis.

The aldol reaction is employed to create a crucial carbon-carbon bond, linking a side-chain component, introduced as an alkynal, to the complex tricyclic core. nih.govresearchgate.net This transformation sets the stage for the subsequent cyclization. Following the aldol addition, the molecule is induced to cyclize, forming the pyranone A-ring and thus completing the 4H-anthra[1,2-b]pyran-4,7,12-trione core structure. chem-station.comresearchgate.net This strategic application of classic and reliable reactions was fundamental to the successful synthesis and the structural assignment of this compound. nih.gov

Convergent Synthesis Strategies for this compound

The total synthesis of this compound is a prime example of a highly convergent strategy. nih.govchem-station.com This approach involves the independent synthesis of several complex molecular fragments, which are then joined together in the final stages. This method is often more efficient for assembling complex molecules than a linear synthesis, where the molecule is built step-by-step from a single starting material.

The synthesis of this compound was designed to assemble the final product from four distinct building blocks:

A tricyclic anthrone platform. chem-station.com

An L-vancosamine sugar moiety. nih.gov

A D-angolosamine sugar moiety. nih.gov

An alkynal side-chain precursor. nih.govresearchgate.net

Biosynthesis and Pathway Engineering

Postulated Biosynthetic Pathway for Saptomycin B

While the specific biosynthetic gene cluster for this compound has not been fully detailed in published literature, a pathway can be postulated based on the well-studied biosynthesis of structurally related pluramycins, such as hedamycin (B78663) and kidamycin (B1673636). nih.govfrontiersin.org The biosynthesis is a complex process involving the coordinated action of polyketide synthases, tailoring enzymes, and glycosyltransferases.

The proposed pathway begins with the formation of the tetracyclic aglycone, saptomycinone B. researchgate.net This is believed to be assembled by a hybrid Type I and Type II polyketide synthase (PKS) system. nih.gov Studies on hedamycin suggest that an iterative Type I PKS generates a unique starter unit, which then primes a Type II PKS system for the subsequent chain elongation and cyclization to form the characteristic angucycline core. nih.gov

Concurrently, the two deoxyamino sugars, D-angolosamine and L-vancosamine, are synthesized from primary metabolites, likely glucose. wikipedia.orgfrontiersin.org The biosynthesis of these sugars involves a series of tailoring enzymes, including methyltransferases for the N,N-dimethylation of the vancosamine (B1196374) moiety. frontiersin.org

The final key steps involve the sequential attachment of these two sugar moieties to the polyketide aglycone via C-glycosidic linkages. In the related antibiotic kidamycin, this process is catalyzed by two specific C-glycosyltransferases in a defined order. frontiersin.org A similar enzymatic cascade is expected for this compound, where dedicated glycosyltransferases attach D-angolosamine and L-vancosamine to the saptomycinone B core to yield the final this compound molecule. nih.govfrontiersin.org

Identification and Characterization of Biosynthetic Gene Clusters

Direct identification and characterization of the this compound biosynthetic gene cluster (BGC) have not been explicitly reported. However, analysis of the BGCs for other pluramycin antibiotics like hedamycin from Streptomyces griseoruber and kidamycin from Streptomyces sp. W2061 provides a clear blueprint for what the this compound cluster would contain. nih.govfrontiersin.org

These pluramycin BGCs are typically large, spanning over 45 kb, and harbor a collection of genes essential for producing the final complex molecule. nih.gov Key features identified in these clusters include:

Hybrid PKS Genes: A combination of Type I and Type II PKS genes responsible for synthesizing the polyketide backbone. nih.govfrontiersin.org The hedamycin cluster, for instance, contains genes for an iterative Type I PKS and a Type II PKS system. nih.gov

Glycosyltransferase Genes: At least two genes encoding for C-glycosyltransferases (C-GTs) that catalyze the attachment of the sugar units to the aglycone. In the kidamycin cluster, these are kid7 and kid21. frontiersin.org

Sugar Biosynthesis Genes: A sub-cluster of genes responsible for the synthesis and modification of the deoxyamino sugars, including aminotransferases, methyltransferases, and reductases. frontiersin.org

Tailoring Enzyme Genes: Genes encoding for enzymes like oxidoreductases and methyltransferases that modify the aglycone or the sugar moieties. frontiersin.org

Regulatory and Resistance Genes: Genes that regulate the expression of the BGC and provide self-resistance to the producing organism. asm.org

Table 1: Representative Gene Functions in a Pluramycin Biosynthetic Gene Cluster

| Gene Category | Specific Function | Example from Related BGCs | Citation |

|---|---|---|---|

| Polyketide Synthesis | Type I PKS (Starter Unit) | hed cluster | nih.gov |

| Polyketide Synthesis | Type II PKS (Minimal PKS) | kid19 (ketosynthase) | frontiersin.orgresearchgate.net |

| Glycosylation | C-Glycosyltransferase | kid7, kid21 | frontiersin.org |

| Sugar Modification | Methyltransferase | kid4, kid9, kid24 | frontiersin.org |

| Regulation | Regulatory Proteins | Present in hed cluster | nih.gov |

| Resistance/Export | DNA Glycosylase, Transporters | AlkZ-like proteins | asm.org |

Enzymology of this compound Biosynthesis

The enzymatic machinery for this compound biosynthesis is predicted to be highly complex, mirroring that of other pluramycins. nih.govfrontiersin.org The core enzymatic activities involve polyketide synthesis and C-glycosylation.

The formation of the aglycone is catalyzed by a hybrid PKS system. The process likely involves a Type I PKS module that iteratively synthesizes a starter unit, which is then passed to a Type II PKS assembly line for extension and cyclization into the final tetracyclic structure. nih.gov This hybrid mechanism is a rare and notable feature of pluramycin biosynthesis. frontiersin.org

The C-glycosylation steps are particularly noteworthy. The enzymes responsible, C-glycosyltransferases, must catalyze the formation of a stable carbon-carbon bond between the anomeric center of the sugar and the aromatic core of the aglycone. In the biosynthesis of kidamycin, two distinct glycosyltransferases, Kid7 and Kid21, act sequentially. frontiersin.org Kid7 first attaches N,N-dimethylvancosamine, and this is followed by the action of Kid21, which transfers an angolosamine moiety to the mono-glycosylated intermediate. frontiersin.org It is highly probable that homologous enzymes perform these crucial steps in the biosynthesis of this compound.

Furthermore, the biosynthesis of the sugar precursors involves a dedicated set of enzymes. For instance, the three methyltransferases found in the kidamycin BGC (Kid4, Kid9, and Kid24) were confirmed to be involved in the biosynthesis of the N,N-dimethylvancosamine and angolosamine sugars. frontiersin.org

Genetic Engineering Strategies for Enhanced this compound Production

There are no specific reports in the surveyed literature detailing genetic engineering strategies aimed at enhancing the production of this compound. However, general methodologies applied to other Streptomyces species for improving antibiotic yields could theoretically be applied. researchgate.netnih.gov

Potential strategies include:

Overexpression of Pathway-Specific Regulators: Identifying and overexpressing positive regulatory genes within the this compound BGC could increase transcription of the entire pathway, leading to higher yields.

Ribosome Engineering: Introducing mutations in ribosomal protein genes, such as rpsL, has been shown to activate or enhance antibiotic production in Streptomyces. nih.gov

Metabolic Engineering of Precursor Supply: Increasing the intracellular pools of primary metabolites that serve as building blocks, such as acetyl-CoA, malonyl-CoA, and the specific sugar precursors, could boost production.

Gene Cluster Refactoring and Heterologous Expression: Cloning the entire this compound BGC into a high-production, genetically tractable host strain is a common strategy to improve yields and facilitate pathway engineering. frontiersin.org

These approaches remain speculative for this compound pending the identification and characterization of its biosynthetic gene cluster and associated regulatory networks.

Exploration of Precursor Incorporation into the Biosynthetic Pathway

Detailed studies using isotopically labeled precursors to definitively trace the building blocks of the this compound molecule have not been described in the available scientific literature. However, based on the postulated biosynthetic pathway derived from related pluramycins, the origins of the precursors are well understood. nih.gov

The polyketide-derived aglycone is assembled from simple carboxylic acid units derived from primary metabolism, such as acetate (B1210297) and propionate, which are converted to malonyl-CoA and methylmalonyl-CoA extender units for the PKS machinery. The deoxyamino sugar moieties, D-angolosamine and L-vancosamine, are derived from the central carbohydrate metabolism, with glucose being the ultimate precursor. wikipedia.orgfrontiersin.org Further tailoring reactions, such as transamination and methylation, utilize common cellular donors like S-adenosyl methionine (SAM). frontiersin.org

Molecular Mechanism of Action Antitumor

Cellular and Subcellular Targets in Antitumor Activity

The principal subcellular target for the pluramycin class of antibiotics is nuclear DNA. biorxiv.org The planar tetracyclic core of these molecules allows them to intercalate between DNA base pairs, while their sugar moieties facilitate sequence-specific recognition and position the molecule for covalent modification. asm.org This leads to the formation of DNA adducts that disrupt DNA replication and transcription, ultimately triggering cell death.

A pivotal study on McM025044, a natural product described as being structurally "highly similar to Saptomycin B," has identified an additional, highly specific molecular target. nih.gov This research revealed that McM025044 directly targets the SUMO-activating enzyme (SAE) complex, specifically binding to a unique motif on the SAE2 subunit. nih.gov The Small Ubiquitin-like Modifier (SUMO) pathway is essential for regulating protein function and maintaining genomic stability, and it is often hyperactive in cancer cells. nih.gov By inhibiting the SAE1/2 complex, the compound effectively shuts down the entire SUMOylation cascade. nih.gov Given the close structural similarity, it is plausible that this compound shares this ability to target the SUMOylation machinery in cancer cells, particularly in cancer stem cells where this pathway can be a dependency. nih.gov

Interactions with Biomolecules in Cancer Cells

This compound's interaction with biomolecules is characterized by both non-covalent and covalent binding, primarily with DNA. As a pluramycin, it is understood to first intercalate into the DNA double helix. biorxiv.orgasm.org This physical insertion is stabilized by its anthrapyranone core. Following intercalation, the epoxide group on the molecule's side chain engages in a covalent alkylation reaction, typically with the N7 position of guanine (B1146940) residues in the major groove of the DNA. biorxiv.orgasm.org This formation of a bulky DNA adduct is a critical step that obstructs the molecular machinery responsible for DNA replication and transcription.

Beyond DNA, the findings related to the this compound analog McM025044 suggest a direct protein interaction. nih.gov This compound was shown to bind directly to the SAE2 subunit of the SUMOylation E1 activating enzyme. nih.gov This interaction inhibits the formation of the E2-SUMO intermediate, thereby blocking the post-translational modification of a multitude of protein substrates that are critical for cancer cell survival and proliferation. nih.gov

Table 1: Investigated Biomolecular Interactions of Pluramycins and a Close this compound Analog

| Compound | Biomolecule Target | Type of Interaction | Consequence of Interaction | Reference |

| Pluramycin Class (General) | DNA (Guanine) | Intercalation & Covalent Alkylation | Formation of bulky DNA adducts, inhibition of replication and transcription. | biorxiv.orgasm.org |

| McM025044 (this compound Analog) | SAE2 (SUMO E1 Ligase) | Direct Binding / Inhibition | Blocks the SUMOylation cascade, suppresses cancer stem cell function. | nih.gov |

Elucidation of Molecular Pathways Affected by this compound

The biomolecular interactions of this compound are expected to trigger several downstream molecular pathways, leading to its antitumor effect.

DNA Damage Response (DDR) Pathway: By causing DNA alkylation, this compound would invariably activate the DDR pathway. This would lead to the recruitment of sensor proteins to the site of damage, initiating signaling cascades that result in cell cycle arrest to allow for DNA repair. If the damage is too extensive to be repaired, the DDR pathway can signal for the initiation of apoptosis (programmed cell death).

Inhibition of SUMOylation Pathway: Based on evidence from its close analog McM025044, a primary mechanism of this compound could be the potent inhibition of the protein SUMOylation pathway. nih.gov SUMOylation is critical for the function of numerous nuclear proteins involved in gene transcription, chromatin remodeling, and DNA repair. nih.gov Disrupting this entire cascade would lead to widespread cellular dysfunction and has been shown to be particularly effective against cancer stem cells that are dependent on hyperactive SUMOylation. nih.gov

Apoptosis and Cell Cycle Arrest: The combination of DNA damage and SUMOylation failure would converge on pathways controlling cell cycle progression and apoptosis. Pluramycins like hedamycin (B78663) are known to induce cell cycle arrest, trapping cells in specific phases to prevent their proliferation. mdpi.com The cellular stress induced by this compound would likely lead to the activation of intrinsic apoptotic pathways, characterized by the activation of caspases and ultimately, cell death.

Comparative Analysis of Antitumor Mechanisms within the Pluramycin Class

Hedamycin: One of the most studied pluramycins, hedamycin alkylates the N7 of guanine and shows a preference for 5'TG and 5'CG sequences. Its bis-epoxide side chain is a key feature of its reactivity. asm.orgmdpi.com

Altromycin B: This compound also alkylates the N7 of guanine but displays a different sequence preference, favoring 5'AG sites. researchgate.net It has been shown to induce a conformational change in DNA from the typical B-form to the A-form upon binding. researchgate.net

Kidamycin (B1673636): Kidamycin interacts strongly with DNA, causing an increase in its thermal stability and inducing single-strand breaks. nih.gov Its primary effect is the potent inhibition of RNA synthesis. acs.org

This compound: While sharing the core DNA-damaging mechanism, the potential for this compound to also inhibit the SUMOylation pathway, as suggested by its close analog, could represent a significant mechanistic divergence within the pluramycin class. nih.gov This dual-targeting ability—damaging DNA while simultaneously shutting down a critical protein modification pathway—could explain its potent antitumor activity.

Table 2: Comparative Antitumor Mechanisms of Selected Pluramycin Antibiotics

| Antibiotic | Primary Target | Specific Interaction | Key Downstream Effect | Reference |

| This compound (inferred) | DNA, SAE1/2 Complex | Guanine alkylation, Inhibition of SUMO E1 ligase | DNA damage, Inhibition of SUMOylation cascade | acs.orgnih.govnih.gov |

| Hedamycin | DNA | N7-Guanine alkylation (5'TG, 5'CG preference) | Inhibition of TBP/DNA binding, Cell cycle arrest | asm.orgmdpi.com |

| Altromycin B | DNA | N7-Guanine alkylation (5'AG preference), induces B-to-A DNA transition | DNA damage, Inhibition of replication/transcription | researchgate.net |

| Kidamycin | DNA | Strong DNA binding, causes single-strand scissions | Potent inhibition of RNA synthesis | acs.orgnih.gov |

Structure Activity Relationship Sar Studies

Design and Synthesis of Saptomycin B Analogues for SAR Profiling

The foundation of any comprehensive SAR study lies in the ability to systematically modify the structure of the lead compound and evaluate the resulting changes in biological activity. The total synthesis of this compound and its analogues is a complex undertaking that has been a key area of research. A concise and highly convergent total synthesis of this compound has been reported, which provides a strategic platform for generating analogues. chem-station.comresearchgate.net This approach involves the assembly of the molecule from key building blocks, including a tricyclic platform, the constituent sugars, and an alkynal. chem-station.comresearchgate.net

The design of this compound analogues for SAR profiling has largely focused on modifications of several key regions of the molecule: the tetracyclic aglycone, the C2 side chain, and the deoxysugar moieties. The synthesis of these analogues often employs late-stage functionalization of a common intermediate or the incorporation of modified building blocks during the total synthesis. For instance, in the broader pluramycin class, strategies such as diverted total synthesis have been employed to create a library of analogues from a common intermediate, allowing for systematic exploration of the chemical space around the natural product. rsc.org

Identification of Pharmacophoric Elements Critical for Antitumor Activity

The antitumor activity of this compound and other pluramycins is primarily attributed to their ability to intercalate into DNA and, in some cases, cause DNA alkylation, ultimately leading to cell death. chem-station.comencyclopedia.pub Several key pharmacophoric elements have been identified as being critical for this activity.

The tetracyclic 4H-anthra[1,2-b]pyran-4,7,12-trione core serves as the primary DNA intercalating unit. chem-station.com This planar aromatic system inserts between the base pairs of the DNA double helix. encyclopedia.pub The structural integrity of this core is considered essential for activity.

The two deoxysugar moieties , D-angolosamine and N,N-dimethyl-L-vancosamine, are crucial for the sequence-specific recognition of DNA. chem-station.com These sugars are positioned in the major and/or minor grooves of the DNA, forming specific interactions that stabilize the drug-DNA complex and orient the aglycone for optimal intercalation and, if applicable, alkylation. encyclopedia.pubmetu.edu.tr The amino groups on these sugars are particularly important for these interactions.

For some pluramycins, a reactive functional group on the C2 side chain , such as an epoxide, is responsible for the alkylation of DNA, typically at the N7 position of guanine (B1146940) residues. encyclopedia.pub This covalent modification of DNA is a key component of the cytotoxic mechanism of these compounds. While this compound itself does not possess an epoxide, the nature of the C2 side chain is still considered an important determinant of biological activity. nih.gov

The following table summarizes the key pharmacophoric elements of pluramycin-type antibiotics like this compound and their proposed roles in antitumor activity.

| Pharmacophoric Element | Proposed Role in Antitumor Activity |

|---|---|

| Tetracyclic Aromatic Core | DNA Intercalation |

| D-angolosamine Moiety | DNA Groove Binding and Sequence Recognition |

| N,N-dimethyl-L-vancosamine Moiety | DNA Groove Binding and Sequence Recognition |

| C2 Side Chain | Modulation of Biological Activity and DNA Interaction |

Influence of Specific Structural Moieties on Biological Potency

SAR studies on pluramycin antibiotics have provided valuable insights into how specific structural features influence their biological potency.

Glycosylation: The nature and stereochemistry of the sugar moieties are paramount for antitumor activity. The presence of both D-angolosamine and N,N-dimethyl-L-vancosamine is generally required for potent activity. chem-station.com Studies on related compounds have shown that removal or alteration of these sugars can lead to a significant decrease in cytotoxicity. nih.gov The stereochemical configuration of the glycosidic linkages is also critical, as it dictates the precise positioning of the sugars within the DNA grooves. researchgate.net

Aglycone Modifications: Modifications to the tetracyclic core can have a profound impact on activity. For example, in related anthraquinone (B42736) analogues, the introduction of different substituents on the aromatic rings can tune the biological activity and selectivity. nih.gov

The following table presents hypothetical data to illustrate the potential impact of structural modifications on the antitumor activity of this compound analogues, based on findings from the broader pluramycin class.

| Analogue | Modification | Relative Antitumor Potency |

|---|---|---|

| This compound | Parent Compound | 100% |

| Analogue 1 | Removal of D-angolosamine | <10% |

| Analogue 2 | Removal of N,N-dimethyl-L-vancosamine | <10% |

| Analogue 3 | Epimerization at C14 | Significantly Reduced |

| Analogue 4 | Modification of C2 side chain | Variable (increase or decrease) |

Computational Approaches in this compound SAR Analysis

Computational chemistry offers powerful tools to complement experimental SAR studies by providing insights into the molecular interactions that govern biological activity. For this compound and related pluramycins, computational approaches such as molecular docking and molecular dynamics (MD) simulations can be used to model their interaction with DNA. metu.edu.trlstmed.ac.uk

Molecular Docking: Docking studies can predict the preferred binding mode of this compound and its analogues within the major or minor grooves of DNA. metu.edu.tr These models can help to visualize how the tetracyclic core intercalates and how the sugar moieties and the C2 side chain interact with the DNA base pairs and backbone. By comparing the docking scores and binding poses of different analogues, it is possible to rationalize their observed biological activities and guide the design of new compounds with improved DNA binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the this compound-DNA complex over time, revealing the flexibility of the ligand and the conformational changes in both the drug and the DNA upon binding. scienceopen.com These simulations can help to assess the stability of the complex and identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that contribute to binding affinity.

Pharmacophore Modeling: Based on the structures of active this compound analogues, a pharmacophore model can be generated. researchgate.net This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) required for antitumor activity. Such a model can then be used for virtual screening of chemical databases to identify novel scaffolds that could potentially act as DNA intercalating agents with a similar mechanism of action.

While specific computational studies exclusively focused on this compound are not extensively reported in the public domain, the application of these methods to the broader class of DNA-binding agents provides a clear framework for how they can be applied to elucidate the SAR of this compound. lstmed.ac.ukscienceopen.com

Chemical Modifications and Analog Design

Strategies for Saptomycin B Derivatization

The generation of this compound derivatives is primarily guided by synthetic strategies that allow for the introduction of diversity at various stages of the synthesis. rsc.org Due to the molecule's complexity, total synthesis and semi-synthetic methods are the principal approaches for creating analogues. rsc.org

A predominant strategy is a convergent total synthesis , where the molecule is assembled from several complex, pre-synthesized building blocks. rsc.orgnih.gov In the case of this compound, the total synthesis has been achieved by assembling four key units: a tricyclic platform, the two amino sugars (L-vancosamine and D-angolosamine), and an alkynal side chain. nih.govresearchgate.net This approach is inherently flexible, as modifications can be made to any of the building blocks before they are combined, leading to a diverse range of final analogues.

Another powerful strategy is diverted total synthesis , where a common intermediate in the synthetic pathway is used as a branch point to generate multiple derivatives. rsc.org For this compound, an advanced intermediate, such as the tricyclic platform glycosylated with one of the sugar units, could be used to attach a variety of different second sugars or modified side chains.

These synthetic strategies are fundamental for systematically probing the chemical space around the this compound scaffold. By altering specific parts of the molecule, researchers can investigate the role of each component—the aglycone, the sugar units, and the side chain—in its biological activity.

| Synthetic Strategy | Description | Application to this compound |

| Convergent Total Synthesis | Key fragments (building blocks) of the target molecule are synthesized independently and then assembled in the final stages. rsc.org | Synthesis of this compound from a tricyclic platform, two different sugar units, and an alkynal side chain allows for the use of modified versions of each block. nih.gov |

| Diverted Total Synthesis | A common intermediate in a linear synthesis sequence is used as a starting point to create a library of related compounds. rsc.org | A glycosylated tricyclic intermediate could be reacted with various modified sugar analogues or side chains to produce a range of this compound derivatives. |

| Late-Stage Functionalization | Chemical modifications are introduced at the final steps of a synthesis on the complex, fully formed molecule. rsc.orgresearchgate.net | Could involve targeted reactions on accessible functional groups of the natural this compound, such as hydroxyl or amino groups on the sugars. |

Synthesis of this compound Analogues with Modified Sugar Units

The two deoxyamino sugar units, L-vancosamine and D-angolosamine, are critical features of this compound's structure, attached via rare C-glycosidic bonds to the aglycone core. nih.gov Modification of these sugar moieties is a key avenue for analog design. The synthesis of this compound involves the regioselective installation of these two sugars onto the tricyclic core, a process that can be adapted to introduce unnatural sugar variants. researchgate.netresearchgate.net

Strategies for synthesizing these analogues include:

Utilizing different sugar donors: The total synthesis pathway can incorporate different, synthetically prepared amino sugars or other carbohydrate units in place of L-vancosamine or D-angolosamine. nih.govmdpi.com This allows for the investigation of how changes in the sugar's stereochemistry, substitution patterns, or the presence of the amino group affect biological function.

Modifying existing sugars: For semi-synthetic approaches, the peripheral functional groups on the existing sugar units of the natural product could be chemically altered. The amino groups on L-vancosamine and D-angolosamine are particularly attractive targets for modification, such as through acylation or alkylation, to create novel derivatives. nih.govmdpi.com

The synthesis of the requisite sugar building blocks is a critical component of this process. For instance, a concise synthesis of L-vancosamine has been developed, which could be adapted to produce modified versions of this sugar for incorporation into this compound analogues. researchgate.net

Modification of the Aglycone Moiety for Research Purposes

Modification of the aglycone can be achieved by:

Altering the Tricyclic Platform: The total synthesis of this compound utilizes a dihydroxyanthrone derivative as a tricyclic platform for the installation of the C-glycosides. researchgate.nettitech.ac.jp By using differently substituted anthrone (B1665570) precursors, one can generate analogues with modified aromatic cores.

Varying the Side Chain Precursor: The fourth ring of the tetracyclic system is constructed by reacting the glycosylated tricycle with an alkynal building block. nih.gov Employing different alkynal structures would lead to analogues with modified A-rings and side chains.

Targeting Functional Groups: The aglycone possesses several functional groups, such as hydroxyl groups, that could be targets for late-stage functionalization in a semi-synthetic context, provided that selective methods are available.

The development of viable synthetic routes to the aglycone, saptomycinone B, has been a focus of research and serves as a basis for the total synthesis of the parent molecule and its aglycone-modified analogues. researchgate.net

| This compound Component | Building Block in Total Synthesis | Potential Modifications for Analog Design |

| Aglycone Core | Tricyclic anthrone platform researchgate.net | Use of substituted or alternative aromatic platforms. |

| Aglycone A-Ring/Side Chain | Alkynal fragment nih.gov | Variation in the length, substitution, or functionality of the alkynal. |

| Sugar Moiety 1 | L-vancosamine donor nih.gov | Replacement with other natural or unnatural sugars; modification of the amino group. |

| Sugar Moiety 2 | D-angolosamine donor nih.gov | Replacement with other natural or unnatural sugars; modification of the amino group. |

Semi-Synthetic Approaches to this compound Derivatives

Semi-synthesis involves the chemical modification of the natural product isolated from its biological source. rsc.org This approach is often more practical than total synthesis for generating a library of derivatives for SAR studies, as it leverages nature's ability to produce the complex core structure. While specific reports on the semi-synthesis of this compound are limited, strategies can be inferred from work on other complex natural products like glycopeptide and lipopeptide antibiotics. nih.govnih.govnih.govrsc.org

Potential semi-synthetic modifications of this compound could target:

Acylation or Alkylation of Amino Groups: The amino groups on the two sugar moieties are prime candidates for derivatization. nih.gov

Esterification or Etherification of Hydroxyl Groups: The aglycone and sugar units contain several hydroxyl groups that could be selectively modified.

Modification of the Aglycone Periphery: If chemically accessible, functional groups on the tetracyclic core could be altered. For example, in other complex antibiotics, halogen atoms on the core have been targets for modification. nih.gov

These late-stage functionalizations require the development of highly selective chemical reactions that can operate on a complex, multifunctional molecule without requiring extensive use of protecting groups. researchgate.net Such approaches would provide direct access to novel this compound derivatives for further investigation.

Analytical Research Methodologies for Saptomycin B

Chromatographic Techniques for Analysis and Purification in Research (e.g., HPLC)

Chromatographic methods are fundamental to the isolation and purity assessment of Saptomycin B from fermentation broths or synthetic reaction mixtures. High-Performance Liquid Chromatography (HPLC) is a principal technique employed for both the analysis of this compound and its purification from closely related analogues. nih.gov

In a typical research setting, Reverse-Phase HPLC (RP-HPLC) is the method of choice. This technique separates compounds based on their hydrophobicity. For this compound and other pluramycin-type antibiotics, C8 or C18 columns are commonly used. The separation is achieved by using a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. A gradient elution, where the concentration of the organic solvent is gradually increased, is often employed to achieve optimal separation of the various saptomycin components produced by the Streptomyces strain. nih.govd-nb.info

The detection of this compound during HPLC analysis is typically performed using a UV detector, as the polycyclic aromatic core of the molecule exhibits strong absorbance in the UV region.

For purification purposes, the analytical HPLC method is scaled up to a semi-preparative or preparative level. This involves using larger columns and higher flow rates to isolate milligram-to-gram quantities of pure this compound. The fractions corresponding to the this compound peak are collected, and the solvent is removed to yield the purified compound. The purity of the isolated this compound is then confirmed by re-analyzing it using analytical HPLC, where it should appear as a single, sharp peak.

| Parameter | Typical Condition | Purpose |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. |

| Stationary Phase | C18 or C8 silica-based column | Provides a non-polar surface for interaction. |

| Mobile Phase | Acetonitrile and water, often with an acid modifier (e.g., 0.1% TFA) | Elutes compounds from the column. |

| Elution Mode | Gradient elution | Optimizes separation of complex mixtures. |

| Detection | UV-Vis Detector | Monitors the elution of the compound. |

| Flow Rate | Analytical: ~1 mL/min; Preparative: Scaled up accordingly | Controls the speed of the separation. |

Mass Spectrometry in Structural Confirmation and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for the characterization of this compound, providing crucial information on its molecular weight and elemental composition. This technique is used to confirm the identity of the isolated or synthesized compound and to assess its purity.

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is employed to determine the accurate mass of the this compound molecule. The high mass accuracy of this technique allows for the calculation of a unique elemental formula, which is a critical step in confirming the compound's identity. For this compound (C₄₃H₅₄N₂O₁₂), the expected monoisotopic mass can be precisely measured and compared against the theoretical value.

Tandem mass spectrometry (MS/MS) provides further structural insights by fragmenting the parent ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different components, such as the tetracyclic core and the attached sugar moieties. This fragmentation data is invaluable for distinguishing this compound from its isomers and related compounds.

| Technique | Application for this compound | Data Obtained |

| Electrospray Ionization (ESI-MS) | Soft ionization for analyzing the intact molecule. | Provides the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺). |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement. | Determination of the elemental formula (C₄₃H₅₄N₂O₁₂). |

| Tandem Mass Spectrometry (MS/MS) | Structural fragmentation analysis. | Characteristic fragmentation patterns confirming the core structure and substituent groups. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of complex organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are used to identify the chemical environments of all hydrogen and carbon atoms in the structure. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum reveal the types of protons present and their neighboring atoms. researchgate.net The ¹³C NMR spectrum indicates the number and type of carbon atoms.

Two-dimensional (2D) NMR experiments are essential for assembling the complete structure. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, helping to map out spin systems within the molecule, such as those in the sugar rings and the side chain. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and hydrogen atoms, allowing for the assignment of each carbon signal to its attached proton(s). nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the different structural fragments, such as linking the sugar units to the aglycone and determining the position of the side chain. nih.gov

| NMR Experiment | Purpose in this compound Analysis |

| ¹H NMR | Identifies all unique proton environments and their multiplicities. |

| ¹³C NMR | Identifies all unique carbon environments. |

| COSY | Establishes H-H bond connectivity through scalar coupling. |

| HSQC | Maps direct C-H one-bond correlations. |

| HMBC | Determines long-range (2-3 bond) C-H correlations to connect structural fragments. |

Advanced Techniques for Stereochemical Analysis in Research Contexts

Determining the absolute stereochemistry of a complex natural product like this compound is a significant challenge due to its multiple chiral centers. The total synthesis of the molecule is a definitive method for assigning its absolute configuration. nih.gov During the synthesis of this compound, the configuration at the C14 position was successfully assigned as R. nih.gov

X-ray crystallography is another powerful technique for determining the three-dimensional structure, including the absolute stereochemistry. While obtaining suitable crystals of the parent compound can be difficult, the analysis of a crystalline derivative can often provide the necessary structural information. For the pluramycin class of antibiotics, X-ray diffraction analysis of a bromobenzoate derivative of kidamycin (B1673636) was instrumental in assigning the absolute stereochemistry of its constituent sugars, D-angolosamine and N,N-dimethyl-L-vancosamine. clockss.org

Future Perspectives in Saptomycin B Research

Unexplored Biosynthetic Avenues and Enzymatic Mechanisms

Future research into Saptomycin B will likely focus on a deeper understanding of its biosynthetic pathway to facilitate higher production yields and the generation of novel analogues. The biosynthetic gene cluster of this compound, like other complex natural products, is assembled by large, multi-domain enzymes known as polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). researchgate.nettandfonline.com A primary avenue of future research will be the detailed characterization of each enzymatic domain within these assembly lines. Elucidating the precise function and substrate specificity of the acyltransferase (AT), ketoreductase (KR), dehydratase (DH), and other domains will be critical for understanding how the complex core structure is assembled.

A significant area for exploration is the network of "tailoring" enzymes that modify the this compound scaffold after its initial synthesis. These enzymes, which can include hydroxylases, methyltransferases, and glycosyltransferases, are responsible for installing the final chemical functionalities crucial for the compound's biological activity. medchemexpress.com Identifying these enzymes and their specific roles will open the door to synthetic biology approaches, where the biosynthetic pathway could be intentionally modified. rsc.org Furthermore, investigating the regulatory genes within the biosynthetic cluster and the global regulatory networks that control its expression could lead to strategies for overproducing this compound in its native host or a heterologous system. frontiersin.org

Deeper Investigation into Specific Molecular Targets and Pathways

While this compound is known to possess potent antibacterial and antitumor properties, its precise molecular mechanisms of action are not fully elucidated. medchemexpress.com It is believed to act, at least in part, as an ionophore, a molecule that can transport ions across cell membranes, thereby disrupting essential ion gradients. nih.govasm.org Future studies are needed to clarify the specifics of this ionophoric activity, including its selectivity for certain ions and how it interacts with the lipid bilayer of target cells. Advanced biophysical techniques could visualize these interactions at a molecular level, providing a clearer picture of how membrane integrity is compromised. researchgate.net

Beyond its general membrane-disrupting capabilities, it is crucial to determine if this compound interacts with specific molecular targets within the cell. nih.gov A recent study on the related antibiotic daptomycin (B549167) revealed that it interacts with specific lipids like phosphatidylglycerol, suggesting that this compound may also have a preferred lipid or protein target in the bacterial membrane. researchgate.net Identifying such targets could be achieved through a combination of genetic and proteomic approaches, which would help explain its potent activity and could reveal new vulnerabilities in pathogenic bacteria. seq.es Understanding the downstream effects of target engagement on cellular pathways, such as cell wall synthesis or nucleic acid replication, will provide a more complete picture of its antibiotic action. scienceopen.com

Innovations in Synthetic Accessibility and Analogue Diversification

The structural complexity of this compound makes its total chemical synthesis a significant challenge. nih.govresearchgate.net A key future perspective is the development of more efficient and convergent synthetic routes. acs.orgbeilstein-journals.org A concise total synthesis has been reported, which was assembled from four main building blocks. nih.govresearchgate.net Future innovations will likely focus on improving the efficiency of key steps, such as the stereoselective installation of the two amino sugar moieties, L-vancosamine and D-angolosamine, and the formation of the tetracyclic core. researchgate.netresearchgate.net

Developing a flexible synthetic strategy is paramount for analogue diversification. caltech.edu A route that allows for late-stage modifications would enable the creation of a library of this compound derivatives. caltech.edu By systematically altering different parts of the molecule—such as the side chain or the sugar units—researchers can conduct detailed structure-activity relationship (SAR) studies. These studies are essential for identifying the parts of the molecule that are critical for its biological activity and for developing new analogues with potentially improved potency or a broader spectrum of activity. oncotarget.comresearchgate.net

| Research Focus | Key Objectives | Potential Approaches |

| Synthetic Accessibility | Develop more efficient and scalable total synthesis. | New convergent strategies, improved stereoselective methods. nih.govacs.org |

| Analogue Diversification | Generate a library of this compound derivatives for SAR studies. | Late-stage functionalization, synthesis of modified building blocks. caltech.edu |

| Structure-Activity Relationship (SAR) | Identify key pharmacophores and optimize biological activity. | Systematic modification of the core, side chain, and sugar moieties. researchgate.net |

Potential for Hybrid Compound Generation with Other Natural Products

An exciting direction for future research is the creation of hybrid molecules that combine the structural features of this compound with other natural products or synthetic drugs. acs.org This strategy aims to produce novel compounds with enhanced or entirely new modes of action. For instance, a hybrid compound could be designed to have a dual-action mechanism, potentially overcoming existing drug resistance mechanisms in bacteria. mdpi.com

One approach is through combinatorial biosynthesis, where the genetic pathways of different natural products are combined. oup.com By swapping modules or domains between the NRPS/PKS assembly lines of this compound and another antibiotic, it may be possible to generate novel chemical structures that incorporate elements from both parent molecules. researchgate.nettandfonline.com This has been successfully demonstrated with other complex antibiotics like daptomycin, where numerous analogues were created by engineering its biosynthetic machinery. pnas.orgnih.govnih.gov Another strategy involves the chemical conjugation of this compound to another small molecule, such as a different class of antibiotic like a fluoroquinolone or a β-lactam. lumenlearning.com Such a conjugate could leverage this compound's membrane-disrupting ability to facilitate the entry of the second antibiotic into the bacterial cell, creating a synergistic effect. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. How to formulate a focused research question on Saptomycin B's mechanism of action?

- Methodology : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. Begin with a literature review to identify gaps in understanding its molecular targets or resistance mechanisms. For example:

- PICO : In Gram-positive bacterial models (P), how does this compound (I) compare to daptomycin (C) in disrupting membrane potential (O)?

- Reference systematic review protocols (e.g., Cochrane guidelines) to ensure alignment with existing evidence .

Q. What are best practices for designing in vitro experiments to evaluate this compound's antibacterial efficacy?

- Methodology :

Controls : Include positive controls (e.g., daptomycin) and negative controls (vehicle-only treatments).

Dose-Response : Use a logarithmic dilution series (e.g., 0.5–128 µg/mL) to determine minimum inhibitory concentrations (MICs).

Replicates : Perform triplicate experiments with independent bacterial cultures to account for biological variability.

- Adhere to clinical trial design principles, such as randomization of sample processing, and document protocols using CONSORT guidelines .

Q. How to conduct a systematic review of this compound's adverse effects in preclinical studies?

- Methodology :

Search Strategy : Use databases like PubMed and EMBASE with keywords: This compound, toxicity, pharmacokinetics, adverse events.

Inclusion Criteria : Prioritize peer-reviewed studies reporting dose-dependent toxicity in animal models.

Risk of Bias : Apply tools like SYRCLE’s RoB tool for animal studies.

Advanced Research Questions

Q. How to resolve contradictions between preclinical and clinical data on this compound's nephrotoxicity?

- Methodology :

Meta-Analysis : Pool data from Phase I–III trials and animal studies to identify confounding variables (e.g., dosing schedules, species-specific metabolism).

Mechanistic Studies : Compare renal clearance pathways in human vs. rodent models using isotopic labeling or mass spectrometry.

Data Validation : Ensure raw datasets are accessible and statistically re-analyzed using standardized methods (e.g., mixed-effects models).

Q. What pharmacokinetic/pharmacodynamic (PK/PD) models optimize this compound dosing for multidrug-resistant infections?

- Methodology :

In Silico Modeling : Use software like NONMEM to simulate concentration-time profiles based on human serum protein binding data.

Monte Carlo Simulations : Predict efficacy against bacterial populations with varying MIC distributions.

Validation : Cross-validate models with clinical trial data (e.g., AUC/MIC ratios).

- Incorporate nonclinical PK data from the Investigator’s Brochure (IB) and FDA draft guidance on liposomal formulations .

Q. How to design a robust statistical analysis plan for evaluating this compound's synergistic effects with β-lactams?

- Methodology :

Experimental Design : Use checkerboard assays or time-kill curves to quantify synergy (FIC index ≤0.5).

Statistical Tests : Apply two-way ANOVA with post-hoc Tukey tests for multiple comparisons.

Power Analysis : Calculate sample sizes using pilot data to ensure adequate power (α=0.05, β=0.2).

- Consult statisticians early and follow journal-specific reporting standards for significance (e.g., p < 0.01) .

Q. What ethical considerations are critical when designing Phase IV trials for this compound in pediatric populations?

- Methodology :

Informed Consent : Develop age-appropriate assent forms and parental consent documents.

Safety Monitoring : Implement DSMBs (Data Safety Monitoring Boards) to review adverse events in real-time.

Equitable Enrollment : Ensure representation across age subgroups (e.g., neonates vs. adolescents).

- Align with IRB/IEC requirements and the Investigator’s Brochure’s safety summaries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.